N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide
Description
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide is an organic compound with a complex structure that includes a benzothiepin core and a morpholine moiety
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5g/mol |
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20/h1-8,20H,9-14H2,(H,21,23) |
InChI Key |
JJJDHOBZVVJKOY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Canonical SMILES |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide can be achieved through multiple synthetic routes. One common method involves the reaction of a benzothiepin derivative with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine : This compound has a similar structure but with different substituents.
11-Amino-6,11-dihydro dibenzo[b,e]thiepine: This compound shares a similar benzothiepin core but lacks the morpholine moiety.
Uniqueness
N-(6,11-dihydrobenzoc
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
